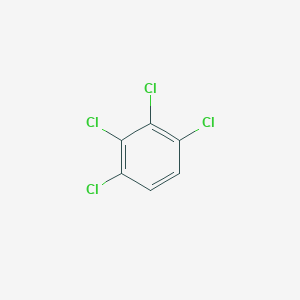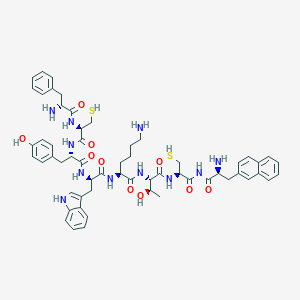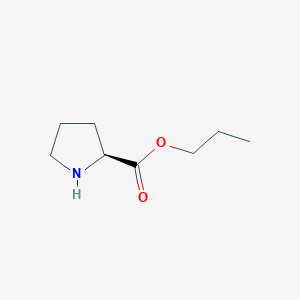
(S)-Propyl pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chiral compound used in scientific research for its unique properties. PPC has been studied extensively for its potential applications in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
(S)-Propyl pyrrolidine-2-carboxylate has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (S)-Propyl pyrrolidine-2-carboxylate has also been studied for its potential use as a cognitive enhancer and has been shown to improve memory and learning in animal models.
Wirkmechanismus
The exact mechanism of action of (S)-Propyl pyrrolidine-2-carboxylate is not well understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a key role in learning and memory. (S)-Propyl pyrrolidine-2-carboxylate may also work by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemische Und Physiologische Effekte
(S)-Propyl pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. (S)-Propyl pyrrolidine-2-carboxylate has also been shown to increase the expression of genes involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. (S)-Propyl pyrrolidine-2-carboxylate is also relatively easy to synthesize and is stable under a variety of conditions. One limitation of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on (S)-Propyl pyrrolidine-2-carboxylate. One area of interest is the development of new drugs based on the structure of (S)-Propyl pyrrolidine-2-carboxylate. Another area of interest is the study of the long-term effects of (S)-Propyl pyrrolidine-2-carboxylate on the brain and its potential use in the treatment of neurodegenerative diseases. (S)-Propyl pyrrolidine-2-carboxylate may also have applications in the field of regenerative medicine, as it has been shown to promote the growth and survival of neurons.
Synthesemethoden
(S)-Propyl pyrrolidine-2-carboxylate can be synthesized using various methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of propanal with ammonium chloride and potassium cyanide, followed by hydrolysis to form (S)-Propyl pyrrolidine-2-carboxylate. The Curtius rearrangement involves the reaction of propylamine with phosgene to form propyl isocyanate, which is then reacted with sodium azide to form (S)-Propyl pyrrolidine-2-carboxylate.
Eigenschaften
CAS-Nummer |
134666-85-6 |
|---|---|
Produktname |
(S)-Propyl pyrrolidine-2-carboxylate |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
propyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
ZEERPIASPMMKRH-ZETCQYMHSA-N |
Isomerische SMILES |
CCCOC(=O)[C@@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
Kanonische SMILES |
CCCOC(=O)C1CCCN1 |
Synonyme |
L-Proline, propyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



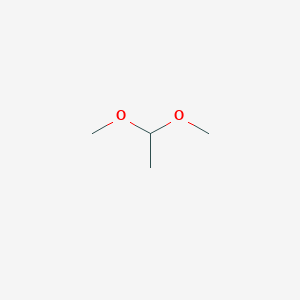
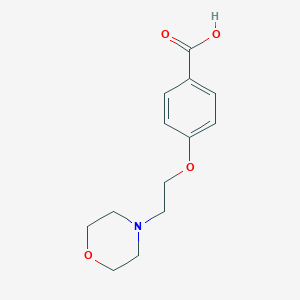
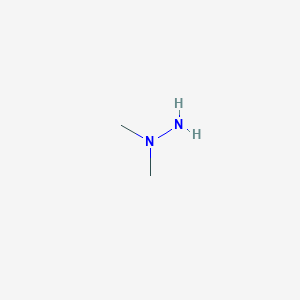
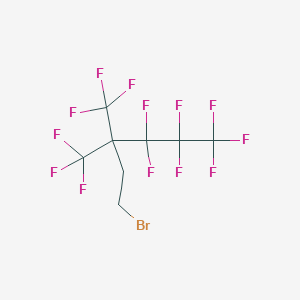
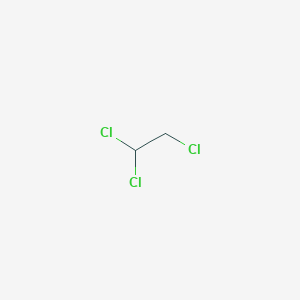
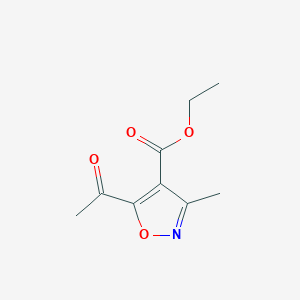
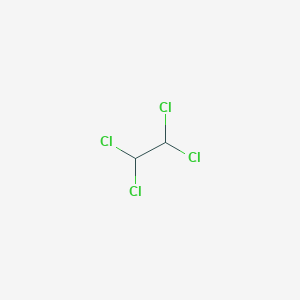
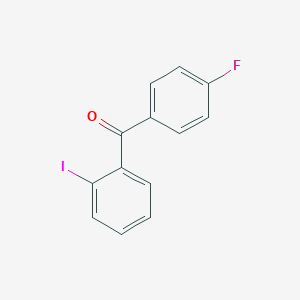
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
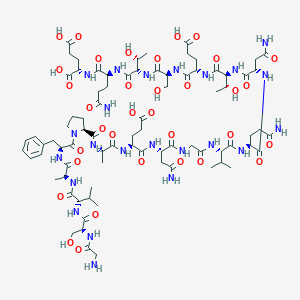
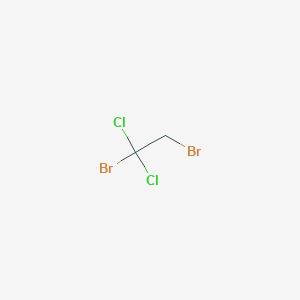
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
